![molecular formula C19H20FN B13723467 1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine CAS No. 887574-96-1](/img/structure/B13723467.png)
1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine is a synthetic organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an allyl group and a fluorophenyl group attached to the azepine ring
Métodos De Preparación
The synthesis of 1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzylamine with an appropriate allylating agent under basic conditions to form the desired product. The reaction typically proceeds through nucleophilic substitution, where the nitrogen atom of the benzylamine attacks the allylating agent, resulting in the formation of the allyl group on the nitrogen atom.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the allyl group or other substituents on the azepine ring.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound’s unique chemical properties can be exploited in industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine can be compared with other similar compounds, such as:
1-N-Allyl-3-(4-chlorophenyl)-benzo[4,5]-azepine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-N-Allyl-3-(4-bromophenyl)-benzo[4,5]-azepine: The presence of a bromine atom can influence the compound’s reactivity and interactions.
1-N-Allyl-3-(4-methylphenyl)-benzo[4,5]-azepine: The methyl group may affect the compound’s steric and electronic properties.
Propiedades
Número CAS |
887574-96-1 |
|---|---|
Fórmula molecular |
C19H20FN |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C19H20FN/c1-2-12-21-13-11-15-5-3-4-6-18(15)19(14-21)16-7-9-17(20)10-8-16/h2-10,19H,1,11-14H2 |
Clave InChI |
RZFIOBLYUUYDRE-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CCC2=CC=CC=C2C(C1)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)

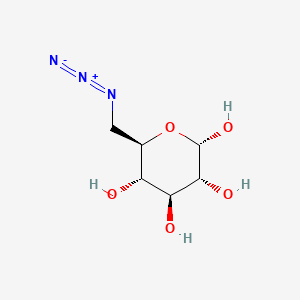

![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
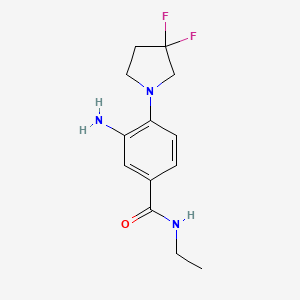
![4-[2-[2-(3-carboxypropanoyloxy)ethoxy]ethoxy]-4-oxobutanoic acid](/img/structure/B13723421.png)

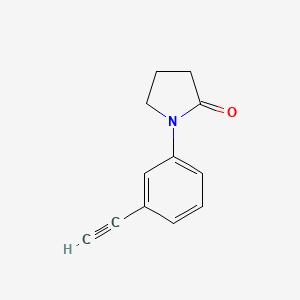


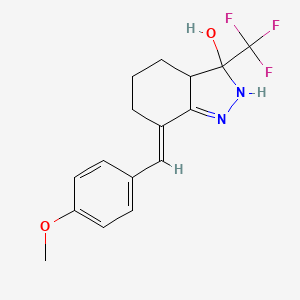
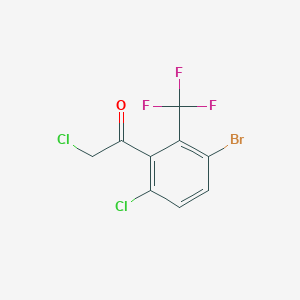
![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)
